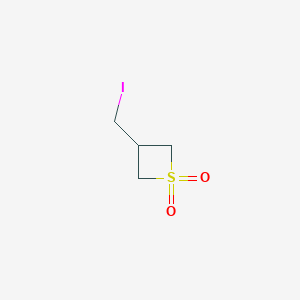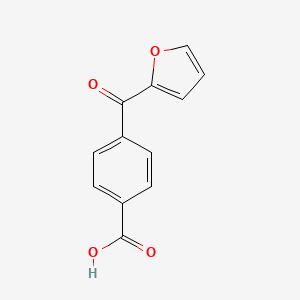
4-(2-Furoyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(2-Furoyl)benzoic acid” is an organic compound with the molecular formula C12H8O4 . It is also known as 4-furan-2-ylcarbonylbenzoic acid, 4-(furan-2-carbonyl)benzoic acid, 4-(2-furyl-oxomethyl)benzoic acid, and Benzoic acid, 4-(2-furanylcarbonyl)- .
Synthesis Analysis
The synthesis of compounds similar to “4-(2-Furoyl)benzoic acid” has been reported in the literature . For instance, benzamides bearing heterocyclic furan and piperazine rings have been synthesized and evaluated for enzyme inhibition and hemolytic activity . The synthesis involved the reaction of 4-(chloromethyl)benzoyl chloride and 3-(chloromethyl)benzoyl chloride with benzyl amine and cyclohexyl amine, respectively, in an aqueous medium at pH 9 – 10 maintained by aqueous sodium carbonate . The resulting benzamides were then refluxed with 1-(2-furoyl)piperazine in the presence of K2CO3 and CH3CN to acquire the target compounds .
Molecular Structure Analysis
The molecular structure of “4-(2-Furoyl)benzoic acid” consists of a benzene ring attached to a carboxyl group and a furan ring . The average mass of the molecule is 216.189 Da .
科学的研究の応用
Gut Health and Food Additives
Benzoic acid derivatives are recognized for their antibacterial and antifungal properties, commonly used as preservatives in food and feed. Research indicates that appropriate levels of benzoic acid can enhance gut functions, including digestion, absorption, and immunity, by modulating enzyme activity and microbiota composition. However, excessive administration may harm gut health, underscoring the importance of dosing (Mao et al., 2019).
Environmental Science and Toxicology
Studies have focused on the environmental impact and toxicological aspects of herbicides and preservatives, such as 2,4-dichlorophenoxyacetic acid and benzoic acid, examining their presence in ecosystems, potential toxic effects on non-target organisms, and strategies for mitigation and degradation (Islam et al., 2017; Garg & Prasad, 2017). This research suggests a broader context for understanding the environmental and health implications of chemical compounds, including 4-(2-Furoyl)benzoic acid derivatives.
Material Science and Polymer Chemistry
Chemical treatments of natural fibers for use in composite materials have been extensively reviewed, indicating the importance of surface modifications, such as acetylation and benzoylation, to improve compatibility with polymer matrices. These treatments enhance mechanical properties and reduce moisture absorption, highlighting potential applications for benzoic acid derivatives in materials science (Li et al., 2007).
Pharmaceutical Applications
Research into benzofuroxans, compounds related to 4-(2-Furoyl)benzoic acid, suggests a range of pharmacological activities, including antibacterial, antifungal, and anticancer properties. This underscores the potential medicinal value of structurally related compounds, hinting at possible research directions for 4-(2-Furoyl)benzoic acid in drug development and medicinal chemistry (Jovené et al., 2013).
Advanced Oxidation Processes
The degradation of organic compounds in wastewater treatment through advanced oxidation processes has been extensively reviewed, suggesting the efficacy of these methods in breaking down complex molecules into less harmful substances. This area of research might provide insights into the environmental fate and degradation pathways of 4-(2-Furoyl)benzoic acid and its derivatives (Qutob et al., 2022).
Safety And Hazards
The safety data sheet for a similar compound, 2-(4-Fluorobenzoyl)benzoic acid, suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
特性
IUPAC Name |
4-(furan-2-carbonyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c13-11(10-2-1-7-16-10)8-3-5-9(6-4-8)12(14)15/h1-7H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXUOPBBWAUFTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Furoyl)benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


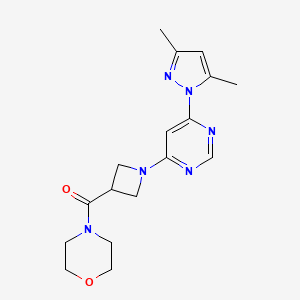
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide](/img/structure/B2643050.png)

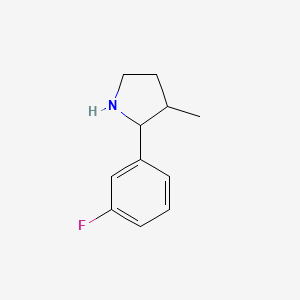



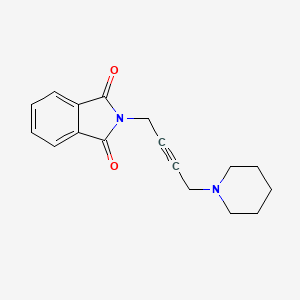
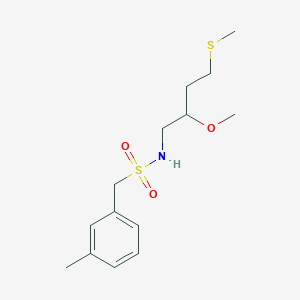
![1-(2-ethoxyethyl)-3,9-dimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2643061.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2643065.png)
